Cas no 6659-91-2 (2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine)
2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine
- Z57441655
- BBL000046
- CHEMBL1427979
- 5-amino-2-(p-tolyl)-2h-benzotriazole
- SMR000054885
- Oprea1_306527
- MLS000104955
- HMS2343O08
- VS-00416
- SR-01000430143
- CCG-106213
- 2-(4-methylphenyl)-2H-benzotriazol-5-amine
- BDBM48182
- 2-p-Tolyl-2H-benzotriazol-5-ylamine
- 2-p-tolyl-2 h-benzotriazol-5-ylamine
- Oprea1_239488
- HMS1609L20
- 2-(4-methylphenyl)benzotriazol-5-amine
- [2-(p-tolyl)benzotriazol-5-yl]amine
- cid_721095
- 2-(4-methylphenyl)-5-benzotriazolamine
- 2-(p-Tolyl)-2H-benzo[d][1,2,3]triazol-5-amine
- STK507093
- SCHEMBL3219297
- SR-01000430143-1
- AKOS000108467
- 2-(p-Tolyl)benzotriazol-5-amine
- 6659-91-2
-
- MDL: MFCD00477196
- Inchi: 1S/C13H12N4/c1-9-2-5-11(6-3-9)17-15-12-7-4-10(14)8-13(12)16-17/h2-8H,14H2,1H3
- InChI Key: NGXPIIYFSDAXOU-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(C)=CC=2)N=C2C=CC(=CC2=N1)N
Computed Properties
- Exact Mass: 224.106196400Da
- Monoisotopic Mass: 224.106196400Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 56.7Ų
2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM377279-1g |
2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine |
6659-91-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM377279-5g |
2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine |
6659-91-2 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11076177-5g |
2-(p-Tolyl)-2H-benzo[d][1,2,3]triazol-5-amine |
6659-91-2 | 97% | 5g |
$719 | 2024-07-18 |
2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine
Introduction to 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine (CAS No. 6659-91-2)
2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine, identified by the chemical identifier CAS No. 6659-91-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a benzotriazole core substituted with a methylphenyl group at the 4-position and an amine functional group at the 5-position, which contributes to its distinct reactivity and interaction capabilities with biological targets.
The benzotriazole moiety is well-known for its role in various pharmacological applications, including antimicrobial, antiviral, and anticancer agents. The presence of the methylphenyl group enhances the lipophilicity of the molecule, making it more suitable for membrane interactions and potentially improving oral bioavailability. This structural feature is particularly relevant in drug design, where optimizing pharmacokinetic properties is crucial for therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine with biological targets at an unprecedented level of detail. Studies have indicated that this compound exhibits promising binding affinity to certain enzyme families involved in metabolic pathways and signal transduction. Such insights have opened new avenues for developing novel therapeutic agents targeting diseases associated with these pathways.
In particular, research has highlighted the potential of benzotriazole derivatives as inhibitors of kinases and other enzymes implicated in cancer progression. The amine group at the 5-position of 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine provides a versatile site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. This adaptability has been leveraged in designing molecules that can modulate protein-protein interactions or inhibit enzymatic activity through competitive or noncompetitive mechanisms.
The synthesis of 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the methylphenyl group necessitates careful consideration of reaction pathways to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve efficiency.
From a pharmaceutical perspective, the compound's potential lies not only in its structural features but also in its ability to undergo further derivatization. Researchers are exploring various modifications to enhance its pharmacological properties, including solubility, metabolic stability, and target specificity. These efforts are part of a broader trend in drug discovery where structure-based design plays a pivotal role in optimizing lead compounds into viable therapeutic agents.
The impact of benzotriazole derivatives on modern medicine is underscored by their presence in several clinical trials targeting diverse diseases. While CAS No. 6659-91-2 itself may not be directly under investigation as a lead compound, its structural analogs have shown considerable promise. The knowledge gained from studying this compound contributes to the broader understanding of benzotriazole chemistry and its applications in drug development.
Future research directions for 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine include exploring its role as a scaffold for drug discovery programs aimed at addressing unmet medical needs. The compound's unique combination of structural features makes it an attractive candidate for developing innovative therapeutics that can interact with biological targets in novel ways. As computational methods continue to evolve, the ability to predict and validate the biological activity of such compounds will further accelerate their translation into clinical applications.
In conclusion,CAS No. 6659-91-2 represents more than just a chemical identifier; it symbolizes a molecule with untapped potential in pharmaceutical research. Its structural characteristics and reported interactions with biological targets make it a valuable asset in the quest for new medicines. As scientific understanding progresses and new methodologies emerge,benzotriazole derivatives like 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine will continue to play a crucial role in shaping the future of drug discovery and development.
6659-91-2 (2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)